6-tert-Butyl-4'-methylbiphenyl-3-ylamine
Description
6-tert-Butyl-4'-methylbiphenyl-3-ylamine is a biphenyl-derived amine featuring a tert-butyl group at the 6-position of the first phenyl ring and a methyl group at the 4'-position of the second phenyl ring. This compound is structurally characterized by its bulky tert-butyl substituent, which introduces significant steric hindrance, and the methyl group, which moderately influences electronic properties.
Properties
Molecular Formula |
C17H21N |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
4-tert-butyl-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C17H21N/c1-12-5-7-13(8-6-12)15-11-14(18)9-10-16(15)17(2,3)4/h5-11H,18H2,1-4H3 |
InChI Key |
XMTWYZQRHVCSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4’-methylbiphenyl-3-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of 6-tert-Butyl-4’-methylbiphenyl-3-ylamine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4’-methylbiphenyl-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2 can produce amine derivatives .
Scientific Research Applications
6-tert-Butyl-4’-methylbiphenyl-3-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4’-methylbiphenyl-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key analogs include derivatives with varying substituents on biphenyl or heterocyclic frameworks.
Table 1: Structural and Functional Comparison
Key Findings:
Steric Effects :
- The tert-butyl group in 6-tert-Butyl-4'-methylbiphenyl-3-ylamine enhances steric hindrance compared to analogs like 4'-methylbiphenyl-3-ylamine. This property is critical in catalysis or host-guest chemistry, where spatial arrangement dictates reactivity .
- In contrast, the tetrahydrobenzothiophene-containing analog (from ) introduces a heterocyclic framework, altering solubility and electronic conjugation but lacks reported stability or reactivity data .
Electronic Modulation :
- The 4'-methyl group in the target compound provides mild electron-donating effects, which may influence aromatic interactions or binding affinity in supramolecular systems.
However, structurally related compounds like the benzothiophene derivative in require stringent safety protocols (e.g., PPE, ventilation) despite lacking hazard classifications .
Applications: Biphenyl amines are commonly used as intermediates in drug synthesis. The tert-butyl group may improve metabolic stability in pharmaceutical candidates compared to non-bulky analogs.
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